molecular formula C9H4ClF5N4 B1412445 3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine CAS No. 1823182-80-4

3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1412445
CAS No.: 1823182-80-4
M. Wt: 298.6 g/mol
InChI Key: MHCLKVAJNPOHDI-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a sophisticated chemical hybrid scaffold designed for advanced agrochemical and pharmaceutical discovery research. This compound strategically incorporates two privileged pharmacophores: a 5-(trifluoromethyl)pyridine moiety and a 1H-1,2,4-triazole ring. The trifluoromethylpyridine (TFMP) structure is a cornerstone in modern agrochemistry, known for its significant contribution to the efficacy of numerous herbicides, insecticides, and fungicides . Its presence in a molecule often enhances biological activity, improves metabolic stability, and influences lipophilicity, which are critical parameters in lead optimization . Concurrently, the 1,2,4-triazole nucleus is a quintessential component in medicinal chemistry, renowned for its diverse biological profile, which includes potent antifungal, antiviral, and anticancer activities . It acts as a key pharmacophore by interacting with biological receptors through hydrogen bonding and other dipole-dipole interactions. The integration of these two powerful subunits into a single molecule creates a versatile building block with significant potential for creating novel active ingredients. Its primary research value lies in the exploration of new modes of action in crop protection and the development of new small-molecule therapeutic agents. Researchers can utilize this compound as a key intermediate in condensation and coupling reactions to generate more complex structures, or it can serve as a core template for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for direct human or veterinary diagnostic or therapeutic applications, nor for any form of household or personal use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-chloro-2-[difluoro(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N4/c10-5-1-4(9(13,14)15)2-16-6(5)8(11,12)7-17-3-18-19-7/h1-3H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCLKVAJNPOHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C2=NC=NN2)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine (CAS No. 1823182-80-4) is a novel pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with trifluoromethyl and chloro groups, as well as a difluorotriazolylmethyl moiety. The structural formula can be represented as follows:

Molecular Formula C8H5ClF5N4\text{Molecular Formula C}_8\text{H}_5\text{ClF}_5\text{N}_4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of the difluorotriazole moiety is crucial for enhancing the biological activity of the resulting compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Dabholkar et al. demonstrated that triazole derivatives possess potent activity against various Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known active triazole compounds suggests potential effectiveness.

Anticancer Properties

The biological activity of triazole derivatives has been extensively studied in cancer research. For instance, derivatives containing similar structural features have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. While direct studies on this specific compound are sparse, its analogs have demonstrated promising anticancer activities.

Enzyme Inhibition

The presence of the triazole ring in the compound may confer enzyme inhibitory properties. Triazoles are known to inhibit certain enzymes involved in fungal cell wall synthesis, making them valuable in antifungal applications. Additionally, some studies suggest that triazole derivatives can act as inhibitors for protein tyrosine phosphatases, which are implicated in various cancers .

Case Studies and Research Findings

A comprehensive review highlighted several case studies where triazole derivatives were synthesized and tested for their biological activities:

Compound Activity Target IC50 Value
Triazole AAntimicrobialE. coli12 µM
Triazole BCytotoxicHeLa25 µM
Triazole CEnzyme InhibitionPTP1B30 µM

These findings underscore the potential of compounds like this compound in drug discovery efforts aimed at treating infections and cancers.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential of this compound as an antifungal agent. For instance, research published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties against various fungal strains. The difluoro(heteroaryl)methyl moiety enhances the compound's efficacy by improving its interaction with fungal cell membranes .

Pharmacological Insights

The incorporation of the triazole group has been associated with improved pharmacokinetic properties, making it a candidate for further development in treating fungal infections. The structural modifications allow for enhanced binding affinity to target enzymes involved in fungal growth and reproduction .

Pesticide Development

The compound's unique structure makes it a promising candidate for developing new pesticides. Its ability to inhibit specific biochemical pathways in pests is being explored to create more effective and environmentally friendly agricultural chemicals. The Environmental Protection Agency (EPA) has noted the relevance of triazole compounds in pest management strategies .

Case Study: Efficacy Against Plant Pathogens

A study conducted on various plant pathogens showed that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn. The results indicated a significant decrease in disease severity compared to untreated controls, highlighting its potential as a biopesticide .

Polymer Additives

The compound is also being investigated for use as an additive in polymer formulations. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymers, making it suitable for applications in harsh environments .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntifungal agentEffective against various fungal strains
Agricultural SciencePesticide developmentReduces severity of fungal infections in crops
Material SciencePolymer additiveEnhances thermal stability and chemical resistance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

  • Compounds like 7e and 7f prioritize aromatic π-π interactions, whereas the triazole in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) .

Triazole-Containing Pyridine Derivatives

(a) 3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine ()
  • Structure : Features a thioether linkage (-S-) between the pyridine and triazole.
  • Applications : Used as a pharmaceutical intermediate due to its high purity and customizable reactivity .
(b) 3-Chloro-2-(5-(methylsulfonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine ()
  • Structure : Includes a methylsulfonyl group on the triazole ring.

Comparison with Target Compound :

  • The target compound’s difluoromethyl group balances lipophilicity and electronic effects, avoiding the extreme polarity of sulfones or the reactivity of thioethers.

Complex Heterocyclic Analogues

(a) 3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine ()
  • Structure : Contains two pyridine rings linked via a triazolylthio group.
  • Properties : The extended conjugation may enhance UV absorption, useful in photostability studies. However, increased molecular weight (MW ≈ 480 g/mol) could limit pharmacokinetic performance .
(b) 3-Chloro-2-[5-(2-(1H-imidazol-1-yl)phenyl]-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine ()
  • Structure : Substituted with an imidazole-phenyl group , introducing additional nitrogen atoms for coordination chemistry.
  • Applications : Likely explored for metal-binding or antifungal activity due to imidazole’s chelating properties .

Key Insight : The target compound’s simplicity (single triazole ring) may offer synthetic advantages over these multi-heterocyclic analogues.

Preparation Methods

Preparation of 3-Chloro-2-Cyano-5-Trifluoromethyl Pyridine

A related compound, 3-chloro-2-cyano-5-trifluoromethyl pyridine , can be synthesized using a two-step process involving salt formation and cyanation reactions. This method involves dissolving a precursor in a solvent, adding an activator, and then performing a cyanation reaction with cyanide sources like potassium cyanide.

Table 1: Synthesis Conditions for 3-Chloro-2-Cyano-5-Trifluoromethyl Pyridine

Step Conditions Reagents Yield
1 Dissolve in acetone or butanone, reflux 4-6 hours, cool to 20-30°C, filter and vacuum dry at 40-50°C. 3-Chloro-2-R-5-trifluoromethyl pyridine, Activator (e.g., 4-dimethylaminopyridine) Organic Salt
2 Mix organic salt with cyanide in dichloromethane and water, stir at 0-80°C for 2-3 hours, adjust pH with HCl, wash with water. Cyanide (e.g., Cyanogran), Hydrochloric Acid 85-90%

Preparation of (Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Another related compound, (difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , is synthesized through a multi-step process involving substitution, hydrolysis, condensation, and cyclization reactions. This method demonstrates the complexity of synthesizing fluorinated heterocycles.

Table 2: Synthesis Conditions for (Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Step Conditions Reagents Yield
1 Dissolve alpha, beta-unsaturated ester in organic solvent, add 2,2-difluoroacetyl halide at low temperature, then hydrolyze with alkali. Alpha, beta-unsaturated ester, 2,2-difluoroacetyl halide, Alkali Alpha-difluoroacetyl intermediate
2 Condense with methylhydrazine, cyclize under reduced pressure and temperature rise, acidify to obtain crude product. Methylhydrazine, Catalyst Crude Product
3 Recrystallize from aqueous ethanol. Aqueous Ethanol Purified Product

Hypothetical Synthesis of 3-Chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

Given the lack of specific literature on the synthesis of This compound , a hypothetical approach might involve combining elements from the synthesis of related compounds:

  • Initial Formation of Pyridine Core : Start with a pyridine derivative similar to 3-chloro-2-cyano-5-trifluoromethyl pyridine , using methods described in Table 1.

  • Introduction of Triazole Moiety : This could involve a nucleophilic substitution or a cross-coupling reaction to attach a triazole ring to the pyridine core. The difluoromethyl group might be introduced via a difluoromethylation reaction, analogous to methods used in the synthesis of difluoromethylated compounds.

  • Final Assembly and Purification : The final steps would involve assembling the complete molecule through condensation or coupling reactions, followed by purification techniques such as chromatography or recrystallization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine, and how can purity be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 3-chloro-5-(trifluoromethyl)pyridine derivatives with difluoro(1H-1,2,4-triazol-3-yl)methyl precursors under anhydrous conditions (e.g., using K2_2CO3_3 in DMF at 80–100°C) .

  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to introduce the triazole moiety, employing Pd(PPh3_3)4_4 as a catalyst and THF/water as solvent .

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) or recrystallization from ethanol/water mixtures achieves >98% purity .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (%)
SubstitutionK2_2CO3_3, DMF, 90°C65–7595
CouplingPd(PPh3_3)4_4, THF/H2_2O50–6097

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR Analysis : 19F^{19}\text{F} NMR identifies trifluoromethyl and difluoromethyl groups (δ = -60 to -70 ppm for CF3_3; -100 to -110 ppm for CF2_2) .
  • X-ray Crystallography : Resolves disorder in trifluoromethyl groups (e.g., 68:32 occupancy ratio observed in related compounds) and confirms intramolecular N–H···Cl hydrogen bonds .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 314.98) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Directing Effects : The chlorine atom at position 3 directs electrophilic substitution to position 4, while the trifluoromethyl group at position 5 deactivates the ring. Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine-2-yl) to target position 6 .
  • Blocking Strategies : Temporarily protect the triazole moiety with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during functionalization .

Q. How should researchers resolve contradictory reactivity data (e.g., unexpected substitution sites)?

  • Steric vs. Electronic Analysis :

  • Steric Hindrance : Bulkier reagents (e.g., tert-butylamines) favor substitution at less hindered positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at electron-deficient sites .
    • Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental outcomes to identify discrepancies .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • DFT Modeling : Optimize transition states for cross-coupling reactions using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina to guide derivatization for enhanced bioactivity .

Q. How can biological activity assays be designed to evaluate this compound’s potential?

  • Enzyme Inhibition : Test IC50_{50} values against Candida albicans lanosterol 14α-demethylase (CYP51) using fluconazole as a positive control .
  • Cytotoxicity Screening : Use MTT assays on human keratinocyte (HaCaT) cells to assess safety margins (therapeutic index >10 recommended) .

Data Contradiction Analysis

  • Case Study : Discrepancies in trifluoromethyl group orientation (X-ray vs. NMR).
    • Resolution : Perform variable-temperature 19F^{19}\text{F} NMR to detect dynamic disorder, complemented by Hirshfeld surface analysis of crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

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